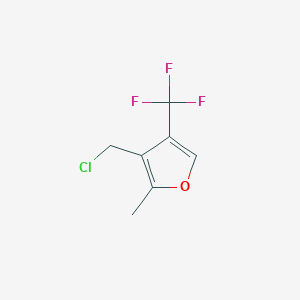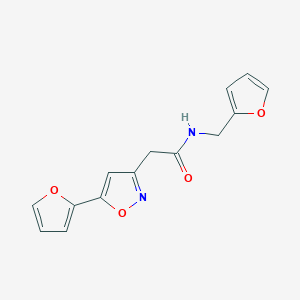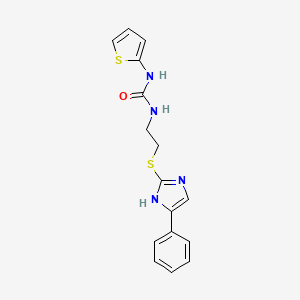
2-Chloro-4-p-tolyl-quinazoline
Übersicht
Beschreibung
2-Chloro-4-p-tolyl-quinazoline is a heterocyclic compound with a quinazoline scaffold. Quinazolines are double-ring systems containing two nitrogen atoms in the six-membered aromatic ring fused to a benzene ring. In this case, the chlorine substitution occurs at position 2, and the p-tolyl group (para-tolyl) is attached to position 4 of the quinazoline ring .
2.
Synthesis Analysis
The synthesis of 2-Chloro-4-p-tolyl-quinazoline involves various methods. One common approach is the condensation reaction between an 2-amino-phenyl compound and chloro acetonitrile under anhydrous conditions. This reaction yields the desired product .
3.
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-p-tolyl-quinazoline consists of a quinazoline core with chlorine at position 2 and a p-tolyl group at position 4. The arrangement of atoms and bonds within the molecule determines its properties and interactions with biological targets .
4.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. These reactions influence its reactivity and potential applications .
5.
Physical And Chemical Properties Analysis
- Spectral Data : UV, IR, and NMR spectra reveal functional groups and confirm the compound’s identity .
7.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
- Quinazoline derivatives, including compounds like 2-Chloro-4-p-tolyl-quinazoline, have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study by (Dash et al., 2017) synthesized various quinazoline-4-one/4-thione derivatives and found some compounds exhibiting good activity against microbes and others showing promising profiles against pain and inflammation.
Synthesis and Chemical Properties
- The synthesis and characterization of quinazoline derivatives have been a subject of research, focusing on their potential biological activity. A study by (Párkányi & Schmidt, 2000) investigated the creation of new 2-methyl-4(3H)-quinazolinones, emphasizing their expected biological activity.
Molecular Structures
- Exploring the molecular and supramolecular structures of quinazoline compounds is crucial for understanding their potential applications. Research by (Low et al., 2002) delved into the structures of various quinazoline derivatives, providing insights into their chemical characteristics.
Corrosion Inhibition
- Quinazoline derivatives have been studied for their role as corrosion inhibitors. (Errahmany et al., 2020) conducted research on the efficiency of quinazolinone derivatives in preventing mild steel corrosion, indicating their potential in industrial applications.
Photophysical Properties
- The photophysical properties of quinazoline derivatives are significant for their potential in optoelectronic materials. A study by (Mphahlele et al., 2015) focused on the reactivity of certain quinazolines, highlighting their use in electronic absorption and emission properties.
Cancer Therapy Applications
- Quinazoline derivatives are also being investigated for their potential in cancer therapy. Research by (Barbosa et al., 2014) synthesized novel 2-chloro-4-anilino-quinazolines as dual inhibitors for EGFR and VEGFR-2, key targets in cancer therapy.
Antibacterial Activity
- Quinazolines have shown promise in combating bacterial infections. The research conducted by (Chandrappa et al., 2018) highlighted the synthesis of quinazoline synthon, an essential precursor in pharmaceuticals with notable antibacterial activity.
Antitumor Properties
- The antitumor activity of quinazoline derivatives has been extensively studied, as seen in research by (Noolvi et al., 2011). They synthesized various derivatives and evaluated them for their efficacy against tumor cells.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methylphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)17-15(16)18-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBDPCKDSHRUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322198 | |
| Record name | 2-chloro-4-(4-methylphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782704 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-4-(4-methylphenyl)quinazoline | |
CAS RN |
113241-56-8 | |
| Record name | 2-chloro-4-(4-methylphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2562508.png)
![2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2562510.png)
![3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2562511.png)

![4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2562514.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)

![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)
![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)


![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)
